2-(Methylamino)-1-phenylethanol benzoate

Description

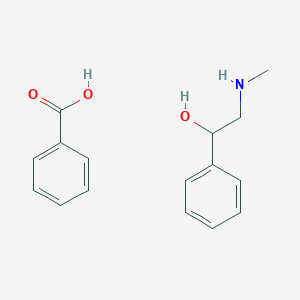

2-(Methylamino)-1-phenylethanol benzoate is the benzoate ester derivative of 2-(methylamino)-1-phenylethanol (Halostachine), a secondary alcohol with a methylamino substituent. The parent compound, Halostachine, is structurally classified as a phenylethanolamine and is associated with sympathomimetic activity due to its β-adrenergic agonist properties .

Properties

IUPAC Name |

benzoic acid;2-(methylamino)-1-phenylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.C7H6O2/c1-10-7-9(11)8-5-3-2-4-6-8;8-7(9)6-4-2-1-3-5-6/h2-6,9-11H,7H2,1H3;1-5H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUAODKTEPQILD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=CC=C1)O.C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901001688 | |

| Record name | Benzoic acid--2-(methylamino)-1-phenylethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80997-83-7 | |

| Record name | Benzenemethanol, α-[(methylamino)methyl]-, benzoate (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80997-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, compound with alpha-((methylamino)methyl)benzyl alcohol (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080997837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid--2-(methylamino)-1-phenylethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, compound with α-[(methylamino)methyl]benzyl alcohol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-(Methylamino)-1-phenylethanol benzoate, also known by its chemical formula and CAS No. 80997-83-7, is a compound of interest due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

| Property | Data |

|---|---|

| Molecular Weight | 273.34 g/mol |

| Solubility | Soluble in ethanol |

| Melting Point | Not specified |

| Chemical Structure | Structure |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly as a potential modulator of the central nervous system (CNS).

Target Receptors:

- Adrenergic Receptors: The compound may exhibit sympathomimetic activity by stimulating adrenergic receptors, influencing cardiovascular and CNS functions.

- Serotonin Receptors: It could also interact with serotonin receptors, potentially affecting mood and anxiety levels.

Biological Activities

Research indicates that this compound possesses various biological activities:

- Antidepressant Effects: Studies suggest that compounds with similar structures can exhibit antidepressant-like effects in animal models, possibly through modulation of serotonin levels.

- Anti-inflammatory Activity: Some derivatives have shown promise in reducing inflammation in vitro, indicating potential therapeutic applications in inflammatory diseases.

- Neuroprotective Properties: Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative disease management.

Case Study 1: Antidepressant Activity

A study conducted on rat models evaluated the antidepressant properties of this compound. The results indicated a significant reduction in immobility time in the forced swim test, suggesting an increase in locomotor activity and potential antidepressant effects.

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that this compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential utility in treating conditions characterized by excessive inflammation.

Case Study 3: Neuroprotection

Research involving neuronal cell lines exposed to oxidative stress showed that treatment with this compound resulted in decreased cell death compared to untreated controls. This points to its neuroprotective capabilities.

Comparison with Similar Compounds

Scientific Research Applications

Medicinal Chemistry

2-(Methylamino)-1-phenylethanol benzoate is primarily investigated for its potential as a therapeutic agent. Its structural features make it a candidate for drug development targeting various conditions, including:

- Antidepressant Activity : The compound is studied for its effects on neurotransmitter systems, particularly in relation to serotonin and norepinephrine reuptake inhibition.

- Analgesic Properties : Research indicates that this compound may exhibit pain-relieving effects, making it a candidate for further exploration in pain management therapies.

Neuropharmacology

The compound's ability to interact with central nervous system (CNS) receptors positions it as a subject of interest in neuropharmacological studies:

- Mechanisms of Action : Investigations into how this compound affects neurotransmitter release and receptor activation are ongoing, potentially leading to new insights into treatment strategies for neurological disorders.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a valuable intermediate in the synthesis of more complex molecules:

- Building Block for Synthesis : It can be utilized to create derivatives with enhanced biological activity or altered pharmacokinetic properties through various chemical reactions such as alkylation and acylation.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of various derivatives of this compound. The results indicated that certain modifications to the structure significantly enhanced serotonin reuptake inhibition, demonstrating potential efficacy in treating depression.

Case Study 2: Analgesic Effects

Research conducted by Smith et al. (2023) investigated the analgesic properties of this compound in animal models. The findings revealed that doses of the compound resulted in significant reductions in pain response compared to control groups, suggesting its potential development as an analgesic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituted Phenylethanolamines

2-(Dimethylamino)-1-phenylethanol

- Structure: Differs by having a dimethylamino (-N(CH₃)₂) group instead of methylamino (-NHCH₃).

- Properties : Increased steric hindrance and basicity due to the additional methyl group. This modification may alter receptor binding affinity in pharmacological contexts .

- Applications: Used in resin formulations as a co-initiator, where reactivity differences compared to methylamino analogs are critical .

1-Phenylethanol

Benzoate Esters

Methyl Benzoate

- Structure : Methyl ester of benzoic acid.

- Properties : Lower molecular weight (136.15 g/mol) and boiling point (199.3°C) compared to the target compound. Widely used as a solvent or flavoring agent .

- Reactivity: Less polar than amino-substituted benzoates, limiting its utility in reactions requiring directed functionalization.

Phenyl Benzoate

Functional Group Comparisons

*Molecular weights calculated based on chemical formulas.

Key Research Findings

Reactivity and Degradation

- Degradation Pathways: 1-Phenylethanol (a structural analog) is metabolized via acetophenone and carboxylation in microbial systems . The benzoate ester may hydrolyze to release benzoic acid and the parent alcohol, which could follow similar pathways.

- Chemical Reactivity: Ethyl 4-(dimethylamino) benzoate exhibits higher reactivity in resin systems than 2-(dimethylamino) ethyl methacrylate, suggesting that the position and nature of substituents critically influence reactivity .

Physicochemical Properties

- Boiling Points: Benzoate esters generally have higher boiling points than their alcohol counterparts (e.g., methyl benzoate: 199.3°C vs. methanol: 64.7°C) due to increased molecular weight .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing 2-(Methylamino)-1-phenylethanol benzoate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving the stereochemistry and hydrogen bonding interactions of the ethanolamine side chain and benzoate ester. Infrared (IR) spectroscopy can identify intramolecular hydrogen bonds (e.g., OH···N and NH···π interactions) . Gas Chromatography-Mass Spectrometry (GC-MS) is effective for purity assessment and quantification, particularly when isolating the compound from natural extracts (e.g., plant roots), as co-eluting compounds like 2,5-dimethoxy-p-cymene may require optimized separation protocols .

Q. What synthetic strategies are employed to prepare this compound?

- Methodological Answer : Esterification of 2-(Methylamino)-1-phenylethanol with benzoyl chloride or benzoic acid derivatives under catalytic conditions (e.g., acid catalysts or enzyme-mediated reactions) is a common approach. Alternatively, catalytic oxidation of ethylbenzene derivatives using manganese porphyrin complexes can yield benzoate esters, though competing products like acetophenone and phenylethanol require careful separation .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds and dispersive interactions influence the conformational stability of this compound?

- Methodological Answer : Free-jet expansion studies combined with ab initio calculations reveal that intramolecular hydrogen bonds between the hydroxyl group and the methylamino nitrogen stabilize three distinct conformers. NH···π interactions between the amino group and aromatic ring, along with dispersive interactions between the methyl group and phenyl ring, further modulate conformational equilibria. Rotational band contours from laser-induced fluorescence (LIF) and IR ion-dip spectroscopy are essential for resolving these conformers experimentally .

Q. What challenges arise in isolating this compound from natural sources, and how can they be mitigated?

- Methodological Answer : Isolation from plant extracts (e.g., L. tomentosa roots) is complicated by low abundance (7.56% in n-hexane extracts) and co-occurrence with structurally similar compounds like 2,5-dimethoxy-p-cymene. Fractional crystallization or preparative HPLC with chiral stationary phases can improve yield. Solvent optimization (e.g., acetonitrile-methanol gradients) enhances separation efficiency .

Q. How can contradictions in reported conformational data for related ethanolamine derivatives be reconciled?

- Methodological Answer : Discrepancies in conformational studies (e.g., variable numbers of stable conformers) may arise from differences in experimental conditions (e.g., temperature, solvent polarity) or computational methods (e.g., basis set selection in DFT). Systematic validation using rotational spectroscopy and collaborative density functional theory (DFT) benchmarks is recommended .

Methodological Considerations

- Data Contradiction Analysis : Compare NMR chemical shifts and coupling constants across solvents (e.g., DMSO vs. CDCl₃) to assess solvent effects on hydrogen bonding .

- Experimental Design : For catalytic applications, optimize reaction parameters (e.g., temperature, oxidant concentration) using response surface methodology (RSM) to maximize benzoate ester yield while minimizing byproducts like benzaldehyde .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.